Kisspeptin

描述

属性

IUPAC Name |

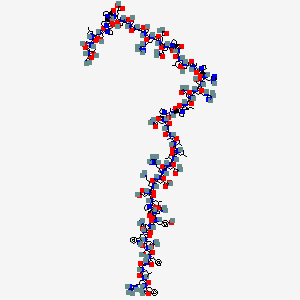

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C258H401N79O78/c1-21-131(16)204(329-220(381)152(70-77-189(264)351)301-213(374)147(53-34-84-281-257(274)275)299-234(395)173(118-341)322-226(387)164(103-140-110-278-123-288-140)315-242(403)181-58-38-87-331(181)247(408)133(18)290-232(393)172(117-340)321-222(383)158(95-125(4)5)293-197(359)114-287-238(399)178-55-36-88-332(178)249(410)155(71-78-190(265)352)306-218(379)150(68-75-187(262)349)300-212(373)146(52-33-83-280-256(272)273)298-233(394)171(116-339)294-198(360)113-286-210(371)170(115-338)319-237(398)175(120-343)320-219(380)154(73-80-200(363)364)304-241(402)183-60-40-90-334(183)252(413)185-62-43-93-337(185)253(414)184-61-42-92-336(184)251(412)177(122-345)325-223(384)159(96-126(6)7)308-236(397)176(121-344)324-246(407)205(135(20)346)326-194(356)108-260)254(415)335-91-41-56-179(335)239(400)291-134(19)248(409)330-86-37-57-180(330)240(401)303-149(67-74-186(261)348)208(369)284-111-195(357)289-132(17)207(368)327-202(129(12)13)245(406)317-160(97-127(8)9)231(392)328-203(130(14)15)244(405)305-151(69-76-188(263)350)216(377)296-145(51-32-82-279-255(270)271)211(372)302-153(72-79-199(361)362)217(378)295-144(50-30-31-81-259)215(376)314-168(107-201(365)366)230(391)318-169(98-128(10)11)250(411)333-89-39-59-182(333)243(404)316-167(106-193(268)355)228(389)310-162(101-138-63-65-141(347)66-64-138)224(385)312-165(104-191(266)353)227(388)311-163(102-139-109-283-143-49-29-28-48-142(139)143)225(386)313-166(105-192(267)354)229(390)323-174(119-342)235(396)309-161(100-137-46-26-23-27-47-137)209(370)285-112-196(358)292-157(94-124(2)3)221(382)297-148(54-35-85-282-258(276)277)214(375)307-156(206(269)367)99-136-44-24-22-25-45-136/h22-29,44-49,63-66,109-110,123-135,144-185,202-205,283,338-347H,21,30-43,50-62,67-108,111-122,259-260H2,1-20H3,(H2,261,348)(H2,262,349)(H2,263,350)(H2,264,351)(H2,265,352)(H2,266,353)(H2,267,354)(H2,268,355)(H2,269,367)(H,278,288)(H,284,369)(H,285,370)(H,286,371)(H,287,399)(H,289,357)(H,290,393)(H,291,400)(H,292,358)(H,293,359)(H,294,360)(H,295,378)(H,296,377)(H,297,382)(H,298,394)(H,299,395)(H,300,373)(H,301,374)(H,302,372)(H,303,401)(H,304,402)(H,305,405)(H,306,379)(H,307,375)(H,308,397)(H,309,396)(H,310,389)(H,311,388)(H,312,385)(H,313,386)(H,314,376)(H,315,403)(H,316,404)(H,317,406)(H,318,391)(H,319,398)(H,320,380)(H,321,383)(H,322,387)(H,323,390)(H,324,407)(H,325,384)(H,326,356)(H,327,368)(H,328,392)(H,329,381)(H,361,362)(H,363,364)(H,365,366)(H4,270,271,279)(H4,272,273,280)(H4,274,275,281)(H4,276,277,282)/t131-,132-,133-,134-,135+,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,202-,203-,204-,205-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHDONZOCXSKII-NJVVDGNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC9=CN=CN9)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C258H401N79O78 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192075 | |

| Record name | Kisspeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5857 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388138-21-4 | |

| Record name | Kisspeptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388138214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kisspeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and History of Kisspeptin: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initially identified as a metastasis suppressor, kisspeptin has emerged as a pivotal regulator of the reproductive axis, fundamentally reshaping our understanding of puberty and fertility. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of the this compound signaling system. It details the initial identification of the KISS1 gene and its protein product, metastin, the subsequent discovery of its cognate receptor, GPR54 (KISS1R), and the seminal findings that established its indispensable role in the hypothalamic-pituitary-gonadal (HPG) axis. This document furnishes researchers, scientists, and drug development professionals with detailed experimental methodologies, tabulated quantitative data from key studies, and visual representations of the intricate signaling pathways, offering a foundational resource for ongoing and future research in this dynamic field.

A Serendipitous Discovery: From Cancer Metastasis to Reproductive Gatekeeper

The journey of this compound began not in the realm of endocrinology, but in oncology. In 1996, the KISS1 gene was first identified as a human metastasis suppressor gene in malignant melanoma cells.[1][2][3] The protein product, a 54-amino acid peptide, was subsequently named "metastin" due to its ability to inhibit cancer metastasis.[4][5][6] The gene itself is located on chromosome 1q32 and encodes a 145-amino acid preproprotein that is cleaved into several biologically active peptide fragments, including this compound-54, -14, -13, and -10.[5][7][8]

A significant breakthrough occurred in 1999 with the identification of an orphan G protein-coupled receptor, GPR54, which was later found to be the endogenous receptor for this compound and is now commonly referred to as KISS1R.[6][9][10] However, the profound physiological significance of this ligand-receptor pair remained largely unknown until 2003. Two independent research groups made the landmark discovery that loss-of-function mutations in the GPR54 gene in humans lead to idiopathic hypogonadotropic hypogonadism (iHH), a condition characterized by the absence of puberty and infertility.[11][12][13] This pivotal finding was corroborated by studies in GPR54-null mice, which exhibited a similar reproductive phenotype.[11][12][14] Conversely, activating mutations in KISS1 or KISS1R were found to cause central precocious puberty.[12][15]

These seminal discoveries transformed the understanding of the this compound/KISS1R system, establishing it as a critical upstream regulator of the HPG axis and a key gatekeeper of puberty and fertility.[10][11][12][15] It is now understood that this compound, primarily produced by neurons in the hypothalamus, acts directly on gonadotropin-releasing hormone (GnRH) neurons to stimulate the release of GnRH.[14][16][17] This, in turn, triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which are essential for normal reproductive function.[10][17][18]

Quantitative Analysis of this compound-KISS1R Interaction

The interaction between this compound and its receptor, KISS1R, has been extensively characterized through various quantitative assays. These studies have provided crucial data on binding affinities and the potency of different this compound isoforms in activating downstream signaling pathways.

| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |

| 125I-Tyr45-KP-15 | Human KISS1R (expressed in cells) | Saturation Binding | Kd | 95 pM | [19] |

| 125I-KP-10 | Human KISS1R (expressed in cells) | Saturation Binding | Kd | 1.9 ± 0.4 nM | [19] |

| 125I-KP-10 | Rat KISS1R (expressed in cells) | Saturation Binding | Kd | 1.0 ± 0.1 nM | [19] |

| 125I-KP-14 | Human Aorta | Saturation Binding | Kd | 0.20 ± 0.03 nM | [19] |

| KP-10 | Human Aorta | Competition Binding (vs 125I-KP-14) | Kd | 0.03 ± 0.007 nM | [19] |

| KP-14 | Human Aorta | Competition Binding (vs 125I-KP-14) | Kd | 0.26 ± 0.12 nM | [19] |

| Peptide | Species | Effect | Parameter | Value | Reference |

| This compound | Rat | LH Release | EC50 | ~4 pmol | [10] |

| This compound | Rat | FSH Release | EC50 | ~400 pmol | [10] |

| Human KP-10 | CHEM1-GPR54 cells | Calcium Response | EC50 | 1.2 nM | [4] |

| Canine KP-10 | CHEM1-GPR54 cells | Calcium Response | EC50 | 8 nM | [4] |

Key Experimental Protocols

The elucidation of the this compound system has been underpinned by a variety of sophisticated experimental techniques. This section provides an overview of the methodologies for several key experimental protocols.

Radioligand Binding Assay for KISS1R

This assay is used to determine the binding affinity of ligands to the KISS1R.[15][20]

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing KISS1R (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in a suitable buffer (e.g., HEPES buffer).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Reaction:

-

Incubate a fixed amount of cell membrane protein with a radiolabeled this compound analog (e.g., 125I-KP-10) at various concentrations.

-

For competition binding assays, incubate the membranes and radioligand with increasing concentrations of a non-radiolabeled competitor.

-

To determine non-specific binding, include a parallel set of incubations with a high concentration of an unlabeled ligand.

-

-

Separation and Detection:

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze saturation binding data using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Analyze competition binding data to determine the inhibitory constant (Ki) of the competitor.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following KISS1R activation, a key downstream signaling event.[8][21]

Methodology:

-

Cell Preparation:

-

Plate KISS1R-expressing cells (e.g., CHO-KISS1R or GT1-7 cells) onto a suitable imaging plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

-

Stimulation and Imaging:

-

Wash the cells to remove excess dye.

-

Stimulate the cells with various concentrations of this compound or other test compounds.

-

Measure the changes in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope equipped with a calcium imaging system.

-

-

Data Analysis:

-

Quantify the change in fluorescence as a measure of the change in intracellular calcium concentration.

-

Plot the dose-response curve to determine the EC50 value of the agonist.

-

In Situ Hybridization for Kiss1 and Kiss1r mRNA

This technique is used to visualize the anatomical location of cells expressing Kiss1 and Kiss1r mRNA within tissue sections.[1]

Methodology:

-

Tissue Preparation:

-

Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

-

Dissect the tissue of interest (e.g., brain) and postfix it.

-

Cryoprotect the tissue in a sucrose (B13894) solution and then freeze it.

-

Cut frozen sections on a cryostat and mount them on coated slides.

-

-

Probe Synthesis:

-

Synthesize a labeled antisense RNA probe complementary to the target mRNA (Kiss1 or Kiss1r). The probe can be labeled with digoxigenin (B1670575) (DIG), fluorescein (B123965) isothiocyanate (FITC), or a radioactive isotope.

-

-

Hybridization:

-

Pretreat the tissue sections to improve probe penetration and reduce non-specific binding.

-

Apply the labeled probe in a hybridization buffer to the sections.

-

Incubate the slides overnight at an appropriate temperature (e.g., 65°C) to allow the probe to hybridize to the target mRNA.

-

-

Washing and Detection:

-

Wash the slides to remove the unbound probe.

-

If using a non-radioactive probe, detect the hybridized probe using an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that will produce a colored precipitate upon addition of a substrate.

-

If using a fluorescent probe, visualize the signal using fluorescence microscopy.

-

-

Analysis:

-

Examine the tissue sections under a microscope to identify the cells and brain regions expressing the target mRNA.

-

Visualizing the this compound Signaling Network

Upon binding of this compound to its receptor, KISS1R, a cascade of intracellular signaling events is initiated. The primary pathway involves the activation of the Gαq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7][16][22] This canonical pathway can be further modulated by other signaling molecules, including mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[7][15] Additionally, β-arrestins can be recruited to the activated receptor, influencing downstream signaling.[7][16]

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. This compound Exhibits Stimulatory Effects on Expression of the Genes for this compound Receptor, GnRH1 and GTH Subunits in a Gonadal Stage-Dependent Manner in the Grass Puffer, a Semilunar-Synchronized Spawner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Reactome | The Kiss receptor GPR54 binds this compound [reactome.org]

- 7. Potential roles for the this compound/kisspeptin receptor system in implantation and placentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamic this compound Receptor Trafficking Modulates this compound-Mediated Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound and GPR54: Discovery of a Novel Pathway in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Evolutionary History of GnIH and this compound: New Key Neuropeptides Controlling Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound directly stimulates gonadotropin-releasing hormone release via G protein-coupled receptor 54 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. International Union of Basic and Clinical Pharmacology. LXXVII. This compound Receptor Nomenclature, Distribution, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Conformational Change in the Ligand-Binding Pocket via a KISS1R Mutation (P147L) Leads to Isolated Gonadotropin-Releasing Hormone Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound Excites Gonadotropin-Releasing Hormone Neurons through a Phospholipase C/Calcium-Dependent Pathway Regulatin… [ouci.dntb.gov.ua]

- 22. The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kisspeptin Gene (KISS1) and its Protein Product

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of the KISS1 gene and its cognate peptide products, the kisspeptins, has revolutionized our understanding of reproductive neuroendocrinology and opened new avenues for therapeutic intervention in a range of physiological and pathological processes. Initially identified as a metastasis suppressor, the kisspeptin/KISS1R signaling pathway has since been established as the master regulator of the hypothalamic-pituitary-gonadal (HPG) axis, governing puberty onset and fertility. Dysregulation of this system is implicated in various reproductive disorders and has a complex, context-dependent role in cancer progression. This technical guide provides a comprehensive overview of the core biology of KISS1 and kisspeptins, detailed experimental methodologies for their study, and a summary of key quantitative data to support further research and drug development efforts.

The KISS1 Gene and this compound Protein Product

Gene and Protein Characteristics

The human KISS1 gene is located on the long arm of chromosome 1 at position 1q32.1 and is comprised of four exons.[1] The gene encodes a 145-amino acid preproprotein that undergoes proteolytic cleavage to generate a family of C-terminally amidated peptides known as kisspeptins.[2][3] The primary product is this compound-54 (KP-54), which can be further processed into shorter, biologically active isoforms: this compound-14 (KP-14), this compound-13 (KP-13), and This compound-10 (B1632629) (KP-10).[2][3] All this compound isoforms share a common C-terminal decapeptide sequence with an RF-amide motif, which is essential for receptor binding and activation.[2] The cognate receptor for kisspeptins is a G protein-coupled receptor known as KISS1R (also GPR54), encoded by the KISS1R gene on chromosome 19p13.3.[4]

Table 1: Gene and Protein Characteristics of Human KISS1 and this compound

| Feature | Description |

| Gene Name | KiSS-1 Metastasis Suppressor (KISS1) |

| Chromosomal Location | 1q32.1[1] |

| Encoded Protein | Prepro-kisspeptin (145 amino acids)[2] |

| Major Protein Isoforms | This compound-54 (KP-54), this compound-14 (KP-14), this compound-13 (KP-13), this compound-10 (KP-10)[2][3] |

| Receptor | This compound Receptor (KISS1R, GPR54)[4] |

| Receptor Chromosomal Location | 19p13.3 |

This compound Signaling Pathways

This compound binding to KISS1R primarily activates the Gαq/11 signaling cascade, leading to the stimulation of phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[5] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This signaling cascade ultimately results in cellular responses such as hormone secretion and gene transcription.

This compound Signaling Pathway

Role in Reproduction

The this compound/KISS1R system is a critical regulator of the HPG axis and, consequently, reproductive function. This compound neurons in the hypothalamus, particularly in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), directly stimulate gonadotropin-releasing hormone (GnRH) neurons.[6] This stimulation drives the pulsatile release of GnRH, which in turn governs the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[6]

Puberty and Fertility

The activation of the this compound system is a key event in the initiation of puberty. Inactivating mutations in KISS1 or KISS1R lead to hypogonadotropic hypogonadism, a condition characterized by failed puberty and infertility.[7] Conversely, activating mutations are associated with central precocious puberty.[7]

Quantitative Data in Reproduction

The potency and circulating levels of this compound are crucial for its physiological effects. The following tables summarize key quantitative data related to this compound's role in reproduction.

Table 2: this compound Receptor Binding and Functional Potency

| Ligand | Receptor Binding Affinity (IC50/Kd) | Functional Potency (EC50 for GnRH release) |

| This compound-10 | IC50: 7.0 nM[8] | EC50: 2.8 ± 0.2 nM[2] |

| This compound-14 | Kd: 0.26 ± 0.12 nM[8] | - |

| This compound-54 | Similar affinity to KP-10[9] | - |

| Peptide 234 (antagonist) | Affinity: 2.7 nM[8] | - |

Table 3: Circulating this compound Levels in Physiological States

| Condition | This compound Concentration (pmol/L) |

| Non-pregnant females | <2[10] |

| First trimester of pregnancy | 803 ± 125[10] |

| Third trimester of pregnancy | 2,483 ± 302[10] |

| Postpartum (day 15) | <2[10] |

| Men with type 2 diabetes | Lower than healthy controls[11] |

| Girls with idiopathic central precocious puberty | 1.80 ± 0.13 ng/ml (higher than controls)[12] |

Role in Cancer

The role of the this compound system in cancer is complex and appears to be context-dependent. While initially discovered as a metastasis suppressor gene in melanoma and breast cancer, subsequent studies have revealed a more nuanced involvement in tumor progression.[5]

Metastasis Suppression

In several cancer types, including melanoma, breast, and colorectal cancer, loss of KISS1 expression is associated with increased metastatic potential.[5] The proposed mechanism involves the inhibition of cell migration and invasion, potentially through the downregulation of matrix metalloproteinases (MMPs) like MMP-9.[5]

A Contrasting Role in Tumor Progression

Conversely, in some cancers, such as certain types of breast cancer and gestational trophoblastic neoplasia, elevated levels of this compound are associated with a more aggressive phenotype and poor prognosis.[5][10] This suggests that the effect of this compound signaling on cancer cells may depend on the specific tumor microenvironment and the cellular context.

Table 4: Circulating this compound Levels in Cancer

| Cancer Type | This compound-54 Concentration |

| Colorectal Cancer Patients | 86.2 ± 20.5 ng/ml (significantly higher than controls)[13] |

| Healthy Controls (Colorectal Cancer Study) | 49 ± 12.7 ng/ml[13] |

| Gastric Cancer Patients | 63.3 ± 17.9 ng/ml (significantly higher than controls)[14] |

| Healthy Controls (Gastric Cancer Study) | 49.0 ± 12.7 ng/ml[14] |

| Gestational Trophoblastic Neoplasia (pre-chemotherapy) | 1,363 ± 1,076 pmol/L[10] |

| Gestational Trophoblastic Neoplasia (post-chemotherapy) | <2 pmol/L[10] |

Therapeutic Potential and Drug Development

The pivotal role of the this compound system in reproduction and its involvement in cancer make it an attractive target for therapeutic intervention. Both agonists and antagonists of KISS1R are being explored for various clinical applications.

-

Reproductive Disorders: this compound analogues are being investigated for the treatment of infertility, delayed puberty, and polycystic ovary syndrome (PCOS).

-

Cancer Therapy: The potential of this compound-based therapies to inhibit metastasis is an active area of research. However, the dual role of this compound in cancer necessitates a careful and targeted approach.

Experimental Protocols

Quantification of this compound Levels

This method offers high sensitivity and specificity for the quantification of this compound isoforms in biological samples.

Protocol:

-

Sample Preparation:

-

Collect blood samples in EDTA-containing tubes and centrifuge to obtain plasma.

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound peptide).

-

Precipitate proteins by adding acetonitrile (B52724) (1:3 v/v).

-

Centrifuge and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen and reconstitute in a solution of 5% acetonitrile/0.1% formic acid.

-

-

LC-MS/MS Analysis:

-

Inject 50 µL of the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation using a C18 column with a gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Detect and quantify the specific this compound isoform and the internal standard using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.

-

LC-MS/MS Workflow for this compound Quantification

Western Blot for KISS1R Detection

This technique is used to detect and quantify the KISS1R protein in cell lysates or tissue homogenates.

Protocol:

-

Protein Extraction:

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 50 µg of protein per lane on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against KISS1R (e.g., rabbit polyclonal anti-KISS1R, diluted 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:4000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.

-

Electrophysiological Recording of GnRH Neurons

This protocol allows for the direct measurement of the electrical response of GnRH neurons to this compound application.

Protocol:

-

Brain Slice Preparation:

-

Anesthetize a GnRH-GFP transgenic mouse and perform transcardial perfusion with ice-cold slicing solution.

-

Rapidly dissect the brain and prepare 250-300 µm thick coronal slices containing the preoptic area using a vibratome.

-

Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

-

Patch-Clamp Recording:

-

Transfer a brain slice to the recording chamber of a microscope and continuously perfuse with carbogenated aCSF.

-

Identify GFP-positive GnRH neurons using fluorescence microscopy.

-

Establish a perforated-patch clamp configuration using a patch pipette containing an antibiotic (e.g., gramicidin (B1672133) or amphotericin B).

-

Record baseline membrane potential and firing rate in current-clamp mode.

-

-

This compound Application:

-

Switch the perfusion to aCSF containing the desired concentration of this compound-10 (e.g., 10-100 nM) for 2-4 minutes.

-

Record the resulting depolarization and changes in firing frequency.

-

Electrophysiology Workflow for GnRH Neurons

Immunohistochemistry for this compound Neurons

This method is used to visualize the location and distribution of this compound-producing neurons in brain tissue.

Protocol:

-

Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde.

-

Post-fix the brain overnight and then cryoprotect in 30% sucrose.

-

Section the brain into 30 µm slices using a cryostat.

-

-

Immunostaining:

-

Incubate the sections in a primary antibody against this compound (e.g., rabbit anti-kisspeptin, diluted 1:6000) for 48 hours at 4°C.

-

Wash the sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG, 1:600) for 1 hour.

-

Perform a peroxidase reaction using diaminobenzidine (DAB) as the chromogen.

-

-

Imaging:

-

Mount the sections on slides, dehydrate, and coverslip.

-

Image the sections using a light microscope. For dual-labeling with other markers, fluorescently tagged secondary antibodies and confocal microscopy can be used.

-

Conclusion

The KISS1/kisspeptin system stands as a cornerstone of reproductive biology and a compelling area of investigation in oncology. The intricate signaling pathways and diverse physiological roles of this compound present both challenges and opportunities for the development of novel diagnostics and therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of current knowledge, key quantitative data, and detailed experimental methodologies to facilitate further exploration of this critical biological system. Continued research into the nuances of this compound signaling will undoubtedly unveil new insights and pave the way for innovative clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Frontiers | Controversial Role of Kisspeptins/KiSS-1R Signaling System in Tumor Development [frontiersin.org]

- 6. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The neuroendocrine physiology of this compound in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. International Union of Basic and Clinical Pharmacology. LXXVII. This compound Receptor Nomenclature, Distribution, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Lower circulating this compound and primary hypogonadism in men with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound-54 levels are increased in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plasma this compound-54 levels in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kisspeptin Receptor (GPR54/KISS1R) Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54), is a critical regulator of the reproductive axis and has emerged as a key therapeutic target for a range of human pathologies, including reproductive disorders and cancer. This technical guide provides a comprehensive overview of the KISS1R signaling pathway, detailing its core mechanisms, downstream effector pathways, and the methodologies used to investigate its function. Quantitative data on ligand binding and functional potency are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the molecular intricacies of KISS1R activation and its subsequent cellular responses.

Introduction to the this compound Receptor (KISS1R)

KISS1R is a G protein-coupled receptor (GPCR) that is activated by a family of peptides called kisspeptins, which are encoded by the KISS1 gene. The discovery of KISS1R and its endogenous ligands revolutionized our understanding of the neuroendocrine control of reproduction. Inactivating mutations in the KISS1R gene are associated with hypogonadotropic hypogonadism, a condition characterized by failed puberty and infertility, highlighting the indispensable role of this receptor in reproductive function[1]. Conversely, activating mutations can lead to precocious puberty.

Beyond its pivotal role in the hypothalamic-pituitary-gonadal (HPG) axis, KISS1R signaling has been implicated in a variety of other physiological and pathophysiological processes, including tumor metastasis, placental development, and metabolic regulation[2][3][4]. This guide will delve into the molecular mechanisms that underpin these diverse functions.

The Core KISS1R Signaling Cascade: The Gαq/11 Pathway

The canonical signaling pathway initiated by KISS1R activation involves its coupling to the Gq/11 family of G proteins[5][6][7]. This initiates a well-characterized intracellular cascade:

-

G Protein Activation: Upon this compound binding, KISS1R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein. This leads to the dissociation of the Gαq/11-GTP and Gβγ subunits[7].

-

Phospholipase C (PLC) Activation: The activated Gαq/11-GTP subunit stimulates phospholipase C-β (PLCβ)[5][7].

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5][7][8].

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[5][7][8].

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC)[5][8].

This cascade of events leads to a multitude of cellular responses, including the depolarization of GnRH neurons, which is a key event in the regulation of the reproductive axis[6].

Figure 1: The canonical Gαq/11-mediated KISS1R signaling pathway.

Non-Canonical KISS1R Signaling Pathways

In addition to the primary Gαq/11 pathway, KISS1R activation triggers several other important signaling cascades that contribute to its diverse physiological effects.

β-Arrestin-Mediated Signaling

β-arrestins are scaffolding proteins that are recruited to activated GPCRs, leading to receptor desensitization and internalization. However, they can also initiate G protein-independent signaling pathways. In the context of KISS1R, β-arrestins play a dual role:

-

Desensitization and Internalization: Upon prolonged agonist stimulation, KISS1R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. This uncouples the receptor from G proteins and targets it for clathrin-mediated endocytosis[9].

-

Signal Transduction: β-arrestin-2 has been shown to mediate KISS1R-induced activation of the ERK1/2 MAP kinase pathway, independently of Gαq/11[2][10]. This pathway is implicated in both GnRH secretion and cancer cell invasion[2][10]. Interestingly, β-arrestin-1 appears to have an opposing effect, inhibiting ERK1/2 phosphorylation[8].

Figure 2: β-Arrestin-mediated signaling and regulation of KISS1R.

Mitogen-Activated Protein Kinase (MAPK) Pathways

KISS1R signaling also leads to the activation of several MAPK pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK pathways[8][11].

-

ERK1/2 Activation: As mentioned, ERK1/2 can be activated through both Gαq/11-PKC and β-arrestin-2-dependent mechanisms[8][10]. ERK1/2 activation is crucial for this compound-induced GnRH secretion[2].

-

p38 MAPK Activation: this compound has also been shown to stimulate the phosphorylation of p38 MAPK[8][11].

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is another important downstream effector of KISS1R. Activation of this pathway has been implicated in the regulation of this compound expression and female fertility[12][13]. PI3K signaling is a critical node for integrating signals from various metabolic hormones, such as insulin (B600854) and leptin, with the reproductive axis[12].

Quantitative Data on Ligand-Receptor Interactions

The affinity and potency of various this compound peptides and their analogs have been characterized using a range of in vitro assays. The following tables summarize key quantitative data.

Table 1: Binding Affinities (Ki) of this compound Peptides for KISS1R

| Ligand | Ki (nM) | Cell Line/Tissue | Reference |

| This compound-10 | 0.042 - 2.35 | Varies | [14] |

| This compound-14 | 0.26 ± 0.12 | CHO cells | [14] |

Table 2: Functional Potency (EC50) of this compound Peptides in Calcium Mobilization Assays

| Ligand | EC50 (nM) | Cell Line | Reference |

| Rat this compound-10 | 1.54 - 2.6 x 10⁻⁸ M | CHO-K1 cells | [12] |

| Human this compound-10 | 1.54 - 2.6 x 10⁻⁸ M | CHO-K1 cells | [12] |

| [Ala⁶]this compound-10 | 6.46 x 10⁻⁶ M | CHO-K1 cells | [12] |

| [Ala¹⁰]this compound-10 | 6.46 x 10⁻⁶ M | CHO-K1 cells | [12] |

Table 3: Antagonist Potency (IC50) of a this compound Analog

| Ligand | IC50 (nM) | Assay | Cell Line | Reference |

| [Ala⁶]this compound-10 | 9.31 x 10⁻⁷ M | Calcium Mobilization | CHO-K1 cells | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study KISS1R signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to KISS1R.

References

- 1. The this compound receptor: A key G-protein-coupled receptor in the control of the reproductive axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of KISS1 Receptor Gene Expression in Egyptian Female Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional analysis of the emerging roles for the KISS1/KISS1R signaling pathway in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and KISS1R: a critical pathway in the reproductive system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for the ligand recognition and G protein subtype selectivity of this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic profiles of investigational this compound/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. KISS1R: Hallmarks of an Effective Regulator of the Neuroendocrine Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-Cell Analyses Reveal That KISS1R-Expressing Cells Undergo Sustained this compound-Induced Signaling That Is Dependent upon An Influx of Extracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. International Union of Basic and Clinical Pharmacology. LXXVII. This compound Receptor Nomenclature, Distribution, and Function - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Kisspeptin in Puberty Onset and Gonadotropin Regulation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kisspeptin, a neuropeptide encoded by the KISS1 gene, and its receptor, GPR54 (also known as KISS1R), have emerged as indispensable regulators of the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth exploration of the critical role of the this compound-GPR54 signaling system in orchestrating the onset of puberty and modulating gonadotropin secretion. Through a comprehensive review of key experimental findings, this document details the molecular mechanisms, signaling pathways, and physiological responses governed by this compound. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols and workflow visualizations are provided to facilitate the replication and extension of this pivotal research. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of reproductive biology, endocrinology, and pharmacology.

Introduction

The initiation of puberty and the subsequent maintenance of reproductive function are fundamentally controlled by the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. For decades, the upstream regulators of GnRH neurons remained elusive. The discovery that inactivating mutations in the GPR54 gene lead to hypogonadotropic hypogonadism in humans and mice unveiled this compound as a master controller of the reproductive axis.[1][2] this compound neurons, primarily located in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), act as a central processing hub, integrating hormonal and metabolic signals to drive GnRH secretion.[3][4] This neuropeptide is a potent stimulator of the HPG axis, and its signaling is essential for the pubertal surge in gonadotropins, the regulation of sex steroid feedback, and the overall control of fertility.[5][6]

The this compound Signaling Pathway

This compound binds to its G protein-coupled receptor, GPR54, which is predominantly expressed on GnRH neurons.[7][8] This interaction initiates a signaling cascade that leads to the depolarization of GnRH neurons and the subsequent release of GnRH.

The binding of this compound to GPR54 activates the Gαq/11 subunit, which in turn stimulates Phospholipase C (PLC).[7][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][7] The rise in intracellular calcium and the activation of PKC modulate multiple ion channels, leading to a sustained depolarization of the GnRH neuron and an increase in action potential firing, which drives the secretion of GnRH.[10][11]

Quantitative Data on this compound's Effects

The administration of this compound elicits robust and quantifiable responses in the HPG axis. The following tables summarize key quantitative data from various studies, illustrating the potent effects of this compound on gonadotropin secretion and neuronal activity.

Table 1: Effects of this compound Administration on Luteinizing Hormone (LH) Levels

| Species | This compound Dose & Route | Experimental Condition | Baseline LH (mean ± SEM) | Peak LH after this compound (mean ± SEM) | Fold Increase | Citation(s) |

| Human (Male) | 1 nmol/kg/h IV | Healthy | ~1.5 IU/L | ~4.5 IU/L | ~3 | [12][13] |

| Human (Female) | 12.8 nmol/kg Intranasal | Healthy, Follicular Phase | ~2.0 IU/L | ~3.4 IU/L | ~1.7 | [12] |

| Rat (Male) | 1 nmol ICV | Prepubertal | Undetectable | >4 ng/mL | N/A | [14] |

| Mouse (Male) | 100 nM in vitro | GnRH neuron recording | 0.12 ± 0.07 Hz (firing rate) | 0.68 ± 0.13 Hz (firing rate) | 5.7 | [11] |

| Ovine | 50 µg IV | Late-follicular phase | ~1 ng/mL | ~10 ng/mL | ~10 | [15] |

Table 2: Gene Expression Changes in Response to Hormonal and Metabolic Status

| Gene | Species | Experimental Condition | Change in Hypothalamic mRNA Expression | Citation(s) |

| Kiss1 | Rat | Postnatal development | Maximum expression at puberty | [14] |

| GPR54 | Rat | Postnatal development | Maximum expression at puberty | [14] |

| Kiss1 | Rat | Gonadectomy | Significantly increased | [14] |

| GPR54 | Rat | Gonadectomy | Significantly increased | [14] |

| Kiss1 | Mouse | 48h Fasting | Significant decrease | [16][17] |

| GPR54 | Mouse | 48h Fasting | Significant decrease | [16][17] |

| Kiss1 | Rat | Old age (20-24 months) vs. Adult (3-4 months) | Significant decrease | [18] |

| GPR54 | Rat | Old age (20-24 months) vs. Adult (3-4 months) | Significant decrease | [18] |

Table 3: Electrophysiological Responses of GnRH Neurons to this compound

| Species | This compound Concentration | Percentage of Responding GnRH Neurons | Mean Depolarization (mV) | Change in Firing Rate (Hz) | Citation(s) |

| Mouse | 100 nM | 74.5% | 6.4 ± 0.9 | 0.12 ± 0.07 to 0.68 ± 0.13 | [11] |

| Mouse | 1 nM | Not specified | Not specified | Increase in burst firing | [19] |

| Mouse | 100 nM (in vivo) | 100% (of tested neurons) | Not applicable | 0.77 ± 0.21 to 2.06 ± 0.47 | [20] |

Experimental Protocols

Generation of Gpr54 Knockout Mouse Models

The generation of knockout mouse models has been instrumental in elucidating the indispensable role of the this compound-GPR54 system.[21][22] A common strategy involves the use of CRISPR/Cas9 technology.

Detailed Methodology:

-

Guide RNA (gRNA) Design: Design two or more gRNAs targeting a critical exon of the Gpr54 gene to create a deletion.

-

RNP Complex Formation: Incubate synthetic gRNAs with Cas9 protein to form ribonucleoprotein (RNP) complexes.[23]

-

Microinjection: Microinject the RNP complexes into the cytoplasm of fertilized zygotes from a suitable mouse strain (e.g., C57BL/6J).[23]

-

Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.

-

Genotyping: Screen the resulting pups for the desired mutation using PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels).

-

Breeding and Phenotyping: Establish a colony of homozygous knockout mice and conduct detailed phenotypic analysis, including monitoring vaginal opening in females and balano-preputial separation in males to assess pubertal timing, measuring serum LH and FSH levels, and assessing fertility through breeding trials.[24]

Electrophysiological Recording of GnRH Neurons

Patch-clamp electrophysiology in acute brain slices is a powerful technique to directly measure the effects of this compound on GnRH neuron activity.[10][11]

Detailed Methodology:

-

Slice Preparation: Anesthetize a GnRH-GFP transgenic mouse and perform transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare coronal slices (250-300 µm) containing the preoptic area using a vibratome.

-

Recording: Transfer a slice to a recording chamber on an upright microscope equipped with fluorescence and DIC optics. Continuously perfuse the slice with oxygenated aCSF at 30-32°C.

-

Neuron Identification: Identify GnRH-GFP neurons using fluorescence microscopy.

-

Patch-Clamp Recording: Using a glass micropipette filled with an appropriate internal solution, establish a whole-cell or perforated-patch configuration on a GnRH neuron.

-

Data Acquisition: Record baseline membrane potential and firing activity in current-clamp mode.

-

This compound Application: Bath-apply this compound (e.g., 10-100 nM this compound-10) for a defined period (e.g., 2-4 minutes) and record the changes in membrane potential and firing frequency.[10][11]

-

Washout: Perfuse the slice with standard aCSF to wash out the peptide and record the recovery.

Hormone Assays

Measurement of gonadotropins (LH, FSH) and sex steroids is crucial for assessing the in vivo effects of this compound.

Detailed Methodology:

-

Animal Preparation and Dosing: Acclimatize animals (e.g., rats, mice) and implant cannulae for blood sampling and/or administration of substances if necessary. Administer this compound or vehicle control via the desired route (e.g., intravenous, intracerebroventricular).[12][14]

-

Blood Sampling: Collect serial blood samples at specified time points before and after administration.

-

Hormone Measurement: Separate serum or plasma and measure hormone concentrations using specific and sensitive immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

Role in Puberty and Hormonal Feedback

This compound signaling is a key driver of pubertal onset. The expression of both Kiss1 and Gpr54 in the hypothalamus increases significantly at the time of puberty.[8][14] This increase in this compound tone drives the necessary increase in pulsatile GnRH secretion to activate the HPG axis.[25] Furthermore, this compound neurons are critical mediators of sex steroid feedback on the GnRH neuronal network.

Estrogen exerts both negative and positive feedback on GnRH secretion, and this is mediated through distinct populations of this compound neurons.[3]

-

Negative Feedback: Estrogen inhibits Kiss1 expression in ARC neurons, which are involved in the tonic, pulsatile release of GnRH.[4][26]

-

Positive Feedback: In females, high levels of estrogen stimulate Kiss1 expression in AVPV neurons, leading to the massive surge in GnRH that triggers the preovulatory LH surge and ovulation.[4][26]

Conclusion and Future Directions

The this compound-GPR54 signaling system is a cornerstone of reproductive neuroendocrinology, acting as the primary gatekeeper for puberty and a critical modulator of gonadotropin secretion in adulthood. The data and protocols presented in this guide underscore the potent and multifaceted role of this neuropeptide. For drug development professionals, targeting the this compound system offers promising therapeutic avenues for a range of reproductive disorders, from delayed or precocious puberty to infertility and sex-steroid-dependent cancers. Future research will likely focus on dissecting the complex interplay between this compound neurons and other neural circuits, further elucidating the downstream signaling events, and developing novel agonists and antagonists with enhanced specificity and clinical utility.

References

- 1. This compound and GPR54: discovery of a novel pathway in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of this compound–GPR54 Signaling in the Tonic Regulation and Surge Release of Gonadotropin-Releasing Hormone/Luteinizing Hormone | Journal of Neuroscience [jneurosci.org]

- 3. This compound signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]

- 7. karger.com [karger.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Developmental and hormonally regulated messenger ribonucleic acid expression of KiSS-1 and its putative receptor, GPR54, in rat hypothalamus and potent luteinizing hormone-releasing activity of KiSS-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Regulation of hypothalamic expression of KiSS-1 and GPR54 genes by metabolic factors: analyses using mouse models and a cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. GnRH neuron electrophysiology: a decade of study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vivo Recordings of GnRH Neuron Firing Reveal Heterogeneity and Dependence upon GABAA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Transgenic mouse models to study Gpr54/kisspeptin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. This compound/Gpr54-independent gonadotrophin-releasing hormone activity in Kiss1 and Gpr54 mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. endocrinologiapediatrica.org [endocrinologiapediatrica.org]

- 26. The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

kisspeptin isoforms and their biological activity

An In-depth Technical Guide to Kisspeptin Isoforms and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kisspeptins, a family of peptides encoded by the KISS1 gene, are pivotal regulators of the reproductive axis. Acting via their cognate G protein-coupled receptor, KISS1R (also known as GPR54), they are the most potent known stimulators of Gonadotropin-Releasing Hormone (GnRH) neurons. This central role makes them essential for the onset of puberty, the steroid-feedback regulation of the hypothalamic-pituitary-gonadal (HPG) axis, and the maintenance of fertility. The KISS1 gene product is processed into several biologically active isoforms, which, despite sharing a common C-terminal decapeptide sequence, exhibit distinct pharmacokinetic profiles. This document provides a comprehensive technical overview of the primary this compound isoforms, their signaling mechanisms, comparative biological activities, and the key experimental methodologies used for their characterization.

This compound Isoforms: From Gene to Active Peptides

The human KISS1 gene encodes a 145-amino acid precursor protein, prepro-kisspeptin.[1] This precursor undergoes proteolytic cleavage to generate several smaller, biologically active peptides.[1][2] These peptides are collectively known as kisspeptins and are characterized by a conserved C-terminal Arg-Phe-NH2 (RF-amide) motif, which is crucial for receptor binding and activation.[1][3]

The primary this compound isoforms include:

-

This compound-54 (Kp-54) , also known as metastin.

-

This compound-14 (Kp-14)

-

This compound-13 (Kp-13)

-

This compound-10 (Kp-10)

All isoforms share the same C-terminal decapeptide sequence, which is identical to Kp-10.[1] This common sequence, Kp-10, is the minimal fragment required to retain full functional activity and demonstrates high affinity and biopotency at the this compound receptor.[1][4] While all isoforms can activate the receptor with similar efficacy, their differing lengths influence their half-life and pharmacokinetic properties, with Kp-54 having a longer duration of action compared to the shorter Kp-10.[1]

The KISS1R Signaling Pathway

Kisspeptins exert their biological effects by binding to the this compound receptor (KISS1R), a G protein-coupled receptor (GPCR).[5][6] KISS1R is primarily coupled to the Gαq/11 subfamily of G proteins.[7][8][9]

The canonical signaling cascade is initiated as follows:

-

Receptor Activation: this compound binding to KISS1R induces a conformational change, activating the associated Gαq/11 protein.[5]

-

PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC)-β.[5][8]

-

Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][8]

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][10][11]

-

PKC Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7][11]

These initial events lead to the depolarization of GnRH neurons through the modulation of ion channels, including the activation of nonselective cation channels (like TRPC channels) and the inhibition of inwardly rectifying potassium (Kir) channels.[5][9] Downstream, the pathway also involves the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2.[7][12]

Biological Activity and Quantitative Data

The primary and most studied biological function of this compound is the potent stimulation of the HPG axis via the direct activation of GnRH neurons.[13][14] This activation leads to the pulsatile release of GnRH, which in turn stimulates the pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][13]

In Vitro Receptor Activation & Neuronal Firing

This compound isoforms are potent activators of KISS1R in recombinant cell lines and native GnRH neurons. All isoforms bind with similar affinity and efficacy, with Kp-10 being sufficient for maximal receptor activation.[4][15]

| Parameter | This compound Isoform | Cell/Tissue Type | Value | Reference |

| EC₅₀ | Kp-10 | CHO cells (rat KISS1R) | ~1.54 - 2.6 x 10⁻⁸ M | [4] |

| EC₅₀ | This compound | GnRH Neurons (mouse) | ~3 - 5 nM | [14] |

| Neuronal Response | Kp-10 (100 nM) | GnRH Neurons (mouse) | 74.5% of neurons depolarized (6.4±0.9 mV); firing rate increased from 0.12 to 0.68 Hz | [16] |

In Vivo Gonadotropin Release in Animal Models

Administration of this compound robustly stimulates gonadotropin secretion in various animal models. These studies are critical for establishing dose-response relationships and understanding the physiological impact of this compound signaling.

| Animal Model | This compound Isoform & Dose | Route | Peak LH Response | Time to Peak | Reference |

| Prepubertal Ewes | Kp-10 (1 mg) | IV | ~4 ng/mL | 30 min | [17] |

| Prepubertal Ewes | Kp-10 (2 mg) | IV | ~4.5 ng/mL | 30 min | [17] |

| Adult Female Goats | Kp-10 (0.25 mg) | IV | Significant increase | 20-30 min | [17] |

Gonadotropin Release in Humans

Clinical studies have confirmed the potent stimulatory effect of this compound in humans, demonstrating its potential as a therapeutic agent. Both Kp-54 and Kp-10 are effective, though their pharmacokinetic profiles differ.

| Population | This compound Isoform & Dose | Route | Key Finding on LH Secretion | Reference |

| Healthy Men | Kp-10 (1.0 µg/kg) | IV Bolus | Significant increase in LH vs. vehicle | [18] |

| Healthy Men | Kp-10 (1.5 µg/kg/h) | IV Infusion | LH pulse frequency increased from 0.7 to 1.0 pulses/h; Secretory mass increased from 3.9 to 12.8 IU/L | [18] |

| Healthy Men | Kp-10 (1.0 nmol/kg/h) | IV Infusion | Mean AUC LH: 10.81 ± 1.73 h·IU/L | [19] |

| Healthy Men | Kp-54 (1.0 nmol/kg/h) | IV Infusion | Mean AUC LH: 14.43 ± 1.27 h·IU/L | [19] |

| Women (Early Follicular) | Kp-54 (0.08 nmol/kg) | IV Bolus | Mean LH increased from 2.93 to 3.41 mIU/mL in the hour post-administration | [20] |

| Women (Preovulatory) | Kp-54 (0.08 nmol/kg) | IV Bolus | Peak LH of 61.3 mIU/mL (from 34.7 mIU/mL baseline) at 40 min post-administration | [20] |

| Women (Hypothalamic Amenorrhea) | Kp-54 (0.10 nmol/kg/h) | IV Infusion | 4-fold increase in mean pulsatile LH secretion vs. vehicle | [21] |

Key Experimental Protocols

Characterizing the biological activity of this compound isoforms requires a range of specialized techniques, from molecular assays to in vivo physiological studies.

Protocol: Electrophysiological Recording of GnRH Neurons

This protocol is used to directly measure the effect of this compound on the electrical activity of GnRH neurons in brain slices.

-

Animal Model: Utilize transgenic mice expressing a fluorescent reporter (e.g., GFP) under the control of the GnRH promoter (GnRH-GFP mice) to identify GnRH neurons.[16]

-

Brain Slice Preparation: Anesthetize the mouse and prepare acute coronal brain slices (200-300 µm thick) containing the preoptic area, where GnRH neurons are located. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-

Neuron Identification: Using a microscope equipped with fluorescence and differential interference contrast (DIC) optics, identify GFP-expressing GnRH neurons for recording.

-

Patch-Clamp Recording:

-

Use the perforated-patch clamp technique to maintain the intracellular milieu of the neuron.[16] The pipette solution should contain a pore-forming agent like gramicidin (B1672133) or amphotericin B.

-

Establish a high-resistance seal (>1 GΩ) between the pipette and the neuron membrane.

-

Record baseline neuronal activity (membrane potential and action potential firing) in current-clamp mode.

-

-

This compound Application: Bath-apply a known concentration of a this compound isoform (e.g., 10-100 nM Kp-10) to the slice for a defined period (e.g., 2-4 minutes).[16]

-

Data Acquisition and Analysis: Continuously record the neuron's membrane potential before, during, and after this compound application. Analyze changes in resting membrane potential, firing frequency (Hz), and the duration of the response.[16]

Protocol: In Vivo Assessment of LH Pulsatility in Humans

This protocol outlines a clinical research methodology to determine how this compound administration affects LH secretion dynamics.

-

Study Design: Employ a randomized, placebo-controlled, crossover design where each participant receives both this compound and a vehicle (e.g., saline) infusion on separate study days.[18][22]

-

Participant Preparation: Admit participants after an overnight fast. Insert two intravenous cannulae, one in each arm: one for the infusion and the other for blood sampling.

-

Baseline Period: Collect baseline blood samples every 10-20 minutes for a period of 2-4 hours to establish the endogenous LH pulse pattern.[18]

-

Infusion: Administer the this compound isoform (e.g., Kp-10 or Kp-54) or placebo via a continuous intravenous infusion at a predetermined dose (e.g., 0.1 - 1.0 nmol/kg/hour) for several hours (e.g., 8 hours).[19][21]

-

Sampling During Infusion: Continue frequent blood sampling throughout the infusion period.

-

Hormone Analysis: Centrifuge blood samples to separate serum or plasma. Measure LH concentrations using a sensitive and specific method, such as a two-site immunofluorometric assay.

-

Data Analysis: Analyze the resulting LH time-series data using a deconvolution algorithm to determine key parameters of pulsatility, including pulse frequency (pulses/hour), amplitude (IU/L), and secretory mass.[18] Compare these parameters between the this compound and placebo phases.

Conclusion

The this compound system is a master controller of mammalian reproduction. The various isoforms, all stemming from the KISS1 gene, share a common active core (Kp-10) and potently stimulate GnRH neurons through the KISS1R-Gαq/11-PLC signaling pathway. While their in vitro efficacy is comparable, their differing lengths confer distinct pharmacokinetic profiles, making Kp-54 suitable for applications requiring sustained action and Kp-10 useful for inducing rapid, shorter-term responses. The quantitative data gathered from decades of research, using robust methodologies as described herein, have solidified our understanding of this system and paved the way for the development of this compound analogs as novel diagnostics and therapeutics for reproductive disorders.

References

- 1. This compound isoforms: versatile players in reproduction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. In vivo and in vitro structure-activity relationships and structural conformation of this compound-10-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]

- 6. The Role of this compound–GPR54 Signaling in the Tonic Regulation and Surge Release of Gonadotropin-Releasing Hormone/Luteinizing Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. This compound signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Regulation of Neuronal Activity throughout the Central Nervous System [e-enm.org]

- 15. This compound Regulation of Neuronal Activity throughout the Central Nervous System [e-enm.org]

- 16. This compound excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of Peripheral Administration of this compound-10 on Dynamic LH Secretion in Prepubertal Ewes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Direct comparison of the effects of intravenous this compound-10, this compound-54 and GnRH on gonadotrophin secretion in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Administration to Women: A Window into Endogenous this compound Secretion and GnRH Responsiveness across the Menstrual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Increasing LH Pulsatility in Women With Hypothalamic Amenorrhoea Using Intravenous Infusion of this compound-54 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Evolutionary Tapestry of the Kisspeptin System: A Technical Guide to its Conservation and Divergence

For Immediate Release

This technical guide provides a comprehensive overview of the evolutionary conservation of the kisspeptin system, a critical regulator of vertebrate reproduction. Synthesizing current research, this document details the genetic and functional evolution of this compound ligands and their receptors, presents comparative quantitative data, and outlines key experimental methodologies for an audience of researchers, scientists, and drug development professionals.

Executive Summary

The discovery of the this compound system, comprising the this compound peptides (encoded by Kiss genes) and their cognate G protein-coupled receptor (KISS1R, also known as GPR54), has revolutionized our understanding of the neuroendocrine control of reproduction. Initially identified as a metastasis suppressor, the indispensable role of this system in puberty onset and fertility has been firmly established.[1][2] Across the vertebrate lineage, the this compound system exhibits a fascinating pattern of conservation and divergence, with multiple paralogous genes for both the ligand and receptor having evolved, followed by selective gene loss in certain lineages. This guide explores the evolutionary history of the this compound system, its conserved signaling mechanisms, and the functional implications of its diversification.

Discovery and Genetic Evolution of the this compound System

The journey of this compound began with the discovery of the KISS1 gene in 1996 as a suppressor of melanoma metastasis.[3] Its product was later identified as the endogenous ligand for the orphan receptor GPR54.[4] The critical role of this system in reproduction came to light in 2003 with the finding that loss-of-function mutations in KISS1R (GPR54) lead to hypogonadotropic hypogonadism in humans and mice.[1][2]

Subsequent comparative genomic studies have revealed a more complex evolutionary history than initially appreciated. Two rounds of whole-genome duplication in early vertebrate evolution are thought to have given rise to multiple Kiss and Kiss1r paralogs.[3] Many non-mammalian vertebrates possess two this compound genes, Kiss1 and Kiss2, and up to four receptor paralogs.[3][5] Notably, placental mammals have lost the Kiss2 gene.[3][6] This gene loss has significant functional implications, as Kiss1 and Kiss2 peptides can exhibit different potencies and physiological roles in species where both are present.[3][5] The C-terminal decapeptide of kisspeptins, the minimal sequence required for receptor activation, is highly conserved across vertebrates, providing a basis for functional conservation despite genetic divergence.[7]

Comparative Analysis of the this compound System

The functional conservation of the this compound system as a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis is evident across a wide range of vertebrates. However, the diversification of ligands and receptors has led to species-specific nuances in its operation.

Ligand-Receptor Binding and Activation

The interaction between kisspeptins and their receptors initiates the signaling cascade that ultimately leads to the release of gonadotropin-releasing hormone (GnRH). The binding affinity and activation potency of different this compound peptides for their cognate receptors can vary between species and paralogs.

| Ligand | Receptor | Species | Assay Type | Parameter | Value | Reference |

| Human this compound-10 | Human KISS1R | Human | SRE-luciferase reporter | EC50 | 0.16 nM | [4] |

| Zebrafish this compound-10 | Human KISS1R | Human | SRE-luciferase reporter | EC50 | 0.12 nM | [4] |

| Zebrafish this compound-10 | Zebrafish Kiss1ra | Zebrafish | SRE-luciferase reporter | EC50 | 0.28 nM | [4] |

| Zebrafish this compound-10 | Zebrafish Kiss1rb | Zebrafish | SRE-luciferase reporter | EC50 | 0.45 nM | [4] |

| Xenopus this compound-1a-14 | Xenopus Kiss1R-1a | Xenopus | SRE-luciferase reporter | EC50 | 0.05 nM | [4] |

| Xenopus this compound-2-12Y | Xenopus Kiss1R-2 | Xenopus | SRE-luciferase reporter | EC50 | 0.03 nM | [4] |

| [125I]this compound-14 | Myocardium | Human | Radioligand binding | KD | 0.12 nM | [8] |

| [125I]this compound-14 | Myocardium | Rat | Radioligand binding | KD | 0.44 nM | [8] |

This table presents a selection of available quantitative data on ligand-receptor interactions. A comprehensive comparative analysis across all vertebrate species is limited by the availability of published data.

Gene Expression Patterns

The tissue distribution of Kiss and Kiss1r transcripts provides insights into their physiological roles. In most vertebrates studied, these genes are predominantly expressed in the brain, particularly in hypothalamic nuclei involved in reproductive control.[3][7] However, expression is also detected in peripheral tissues, including the gonads, suggesting direct roles in reproductive organ function.

| Gene | Species | Tissue | Relative Expression Level | Reference |

| Kiss1 | Zebrafish | Brain | High | [9] |

| Ovary | Moderate | [9] | ||

| Testis | Moderate | [9] | ||

| Kiss2 | Zebrafish | Brain | High | [9] |

| Ovary | Low | [9] | ||

| Testis | Low | [9] | ||

| Kiss1 | Sablefish | Brain | High | [10] |

| Gonad | Moderate | [10] | ||

| Kiss2 | Sablefish | Brain | Moderate | [10] |

| Gonad | High (predominant) | [10] | ||

| Kiss1r (gpr54-1) | Sablefish | Brain | High | [10] |

| Gonad | Moderate | [10] | ||

| Kiss1r (gpr54-2) | Sablefish | Brain | High | [10] |

| Gonad | Moderate | [10] |

This table illustrates the general expression patterns of this compound system genes in selected non-mammalian vertebrates. Quantitative comparisons between studies are challenging due to variations in experimental methodologies.

Physiological Responses: Gonadotropin Release

A primary and highly conserved function of the this compound system is the potent stimulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. The dose-dependent nature of this response has been demonstrated in numerous vertebrate species.

| Species | This compound Peptide | Administration Route | Dose Range | Effect on LH Release | Reference |